molecular formula C14H10F2O3S B2595265 2-[(2,4-Difluorophenyl)sulfonyl]-1-phenylethanone CAS No. 1326836-88-7

2-[(2,4-Difluorophenyl)sulfonyl]-1-phenylethanone

Cat. No. B2595265
CAS RN: 1326836-88-7
M. Wt: 296.29
InChI Key: YCAHMHBEYIZVFR-UHFFFAOYSA-N
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Description

“2-[(2,4-Difluorophenyl)sulfonyl]-1-phenylethanone” is a chemical compound with the molecular formula C14H10F2O3S . It has an average mass of 296.289 Da and a monoisotopic mass of 296.031860 Da .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a sulfonyl group (-SO2-) linking a 2,4-difluorophenyl group and a phenylethanone group .

Scientific Research Applications

Fuel Cell Applications

Fuel cells represent a promising technology for clean energy conversion. Research has explored the use of sulfonated poly(arylene ether sulfone) copolymers, incorporating difluorophenyl moieties, for fuel cell membranes. These materials have been investigated for their thermal stability, proton conductivity, and suitability as fuel cell membranes, offering insights into their potential for enhancing fuel cell performance due to their high molecular weight and reasonable physical and thermal properties (Pirali-Hamedani & Mehdipour-Ataei, 2016).

Proton Exchange Membranes

Proton exchange membranes (PEMs) are critical components of fuel cells. Research into sulfonated poly(arylene ether sulfone) polymers incorporating difluorophenyl groups has shown that these materials offer high proton conductivity and oxidative stability. The incorporation of hydrophobic difluorophenyl side groups has been found to enhance phase separation, improving proton conductivity and oxidative stability, which are crucial factors for the efficiency of PEMs (Chen et al., 2017).

Organic Chemistry and Material Synthesis

In the realm of organic chemistry, derivatives of 2-[(2,4-Difluorophenyl)sulfonyl]-1-phenylethanone have been synthesized and explored for various biological activities. These derivatives demonstrate significant promise in the creation of new drugs, showcasing antioxidant effects and potential for influencing biological membrane functioning. This highlights the compound's versatility and potential in drug development and material science (Farzaliyev et al., 2020).

Antimicrobial Applications

Research has also been conducted on the synthesis of 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives, evaluating their in vitro antibacterial and antifungal activities. These studies have identified certain derivatives with good antimicrobial activity against tested pathogens, suggesting potential applications in developing new antimicrobial agents (Mallesha & Mohana, 2014).

properties

IUPAC Name

2-(2,4-difluorophenyl)sulfonyl-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O3S/c15-11-6-7-14(12(16)8-11)20(18,19)9-13(17)10-4-2-1-3-5-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCAHMHBEYIZVFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CS(=O)(=O)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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